1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL
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Overview
Description
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL is a chemical compound with the molecular formula C12H12F4N2O2. It is characterized by the presence of a fluorinated pyridine ring and a piperidin-4-OL moiety.
Preparation Methods
The synthesis of 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is fluorinated and trifluoromethylated using appropriate reagents and conditions.
Coupling with Piperidin-4-OL: The fluorinated pyridine is then coupled with piperidin-4-OL under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorinated pyridine ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and piperidin-4-OL moiety contribute to its binding affinity and activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a fluorinated pyridine ring but lacks the piperidin-4-OL moiety.
Fluorinated Pyridines: These compounds share the fluorinated pyridine ring but differ in their additional functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBINVYFFOPHLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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